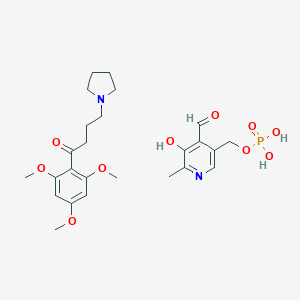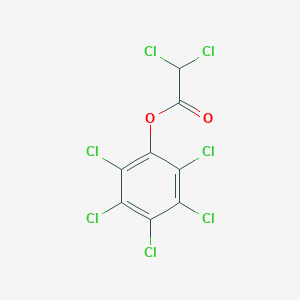
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3,5,6-tetrafluorophenyl 2-methylprop-2-enoate and related compounds often involves innovative approaches to create complex molecular structures efficiently. For instance, an efficient method for synthesizing 2,3,5,6-tetrasubstituted tetrahydropyrans, which could be related to the synthesis pathways of similar fluorinated compounds, utilizes aldehydes and specific enoates promoted by boron trifluoride etherate under mild conditions for good yields (Saha, Bhunia, & Saikia, 2012). Another example involves the pyrolysis reactions of prop-2-enyl ethers leading to isomeric tetrahydroinden-1-ones, showcasing the thermal behavior and potential pathways for modifying the tetrafluorophenyl compound (Batsanov et al., 2002).
Molecular Structure Analysis
The molecular structure of key intermediates, including ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, has been elucidated using X-ray diffraction (XRD) and NMR spectroscopy. These studies reveal that in solution, the esters exist as a mixture of enol and ketone tautomeric forms, with the enol form predominating in the solid state (Bazhin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2,3,5,6-tetrafluorophenyl 2-methylprop-2-enoate derivatives often lead to the formation of complex structures with potential applications in medicinal chemistry and materials science. For instance, the synthesis of dimethyl 3‐perfluoroalkyl‐4‐(3‐oxo‐2‐triphenyl‐phosphoranylidenbutanylidene)‐pent‐2‐enedioate and its subsequent cyclization to form various compounds illustrates the chemical versatility of fluorinated enoates (Ding et al., 2010).
Physical Properties Analysis
The physical properties of 2,3,5,6-tetrafluorophenyl 2-methylprop-2-enoate and its derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in synthesis and material science. Research into the mesomorphic properties of related compounds provides insights into how the fluorinated side chains affect liquid crystalline behavior, which is relevant for materials engineering and design (Dai, Cai, & Wen, 2013).
Chemical Properties Analysis
The reactivity of 2,3,5,6-tetrafluorophenyl 2-methylprop-2-enoate in various chemical reactions, such as lactonization and cyclization, demonstrates its potential as a versatile building block in organic synthesis. Studies on the effects of substituents on the cyclization ability of fluorinated 4-hydroxyalkanoates offer valuable insights into designing more efficient synthetic routes for producing complex fluorinated molecules (Hajduch et al., 2014).
Applications De Recherche Scientifique
Fluorinated Compounds in Polymer Research
Fluorinated compounds, including polyfluoroalkyl chemicals, have been extensively studied for their applications in various industrial and commercial settings due to their unique properties, such as chemical and thermal stability. For instance, research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials highlights the advancement of polymer-inorganic thermoelectric nanocomposites, where fluorinated derivatives could potentially play a role in enhancing performance or providing specific functionalities (Yue & Xu, 2012).
Environmental Impact and Degradation
Understanding the environmental impact and degradation pathways of fluorinated compounds is crucial for assessing their suitability in various applications. Studies on the microbial degradation of polyfluoroalkyl chemicals in the environment shed light on the fate of these compounds once released into ecosystems. This research is vital for developing materials with minimal environmental footprints (Liu & Mejia Avendaño, 2013).
Synthesis and Applications of Fluorinated Derivatives
The synthesis of rubrene and its derivatives, where fluorinated phenyl groups could be analogous to the compound , illustrates the importance of structural modifications in enhancing the electronic properties of organic electronic materials. This kind of research demonstrates how fluorinated derivatives can be tailored for specific applications in electronics and photonics (Douglas, Clapham, & Murphy, 2020).
Emerging Contaminants and Health Concerns
Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the growing concern over the persistence and potential health risks of fluorinated compounds. This body of work is critical for developing new compounds that minimize health and environmental risks while maintaining the desired industrial and commercial properties (Wang et al., 2019).
Safety And Hazards
“2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate” is labeled with the GHS07 symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNBJUNTSWDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544494 | |
| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |
CAS RN |
101156-31-4 | |
| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Perfluorophenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)











